molecular formula C15H17N3O2S2 B6528421 N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide CAS No. 946210-53-3

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide

Cat. No.: B6528421
CAS No.: 946210-53-3
M. Wt: 335.4 g/mol
InChI Key: BWWNTNLYWQWUSF-UHFFFAOYSA-N
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Description

This compound belongs to the 5-acylamino-1,3-thiazole family, characterized by a thiazole core substituted at positions 2, 4, and 3. Key structural features include:

  • Position 4: A phenyl group, contributing aromaticity and lipophilicity.
  • Position 5: A 2-methylpropanamide (–NHCOC(CH3)2), enhancing steric bulk and metabolic stability.

Properties

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-9(2)13(20)18-14-12(10-6-4-3-5-7-10)17-15(22-14)21-8-11(16)19/h3-7,9H,8H2,1-2H3,(H2,16,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWNTNLYWQWUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(N=C(S1)SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Carbamoylmethylsulfanyl Moiety: This step involves the nucleophilic substitution of a suitable leaving group with a carbamoylmethylsulfanyl group.

    Final Coupling: The final step involves coupling the intermediate with 2-methylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and phenyl group can facilitate binding to hydrophobic pockets, while the carbamoylmethylsulfanyl moiety can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural Comparison

The table below compares substituents at key positions of the thiazole ring:

Compound Name / ID R2 (Position 2) R4 (Position 4) R5 (Position 5) Molecular Weight (g/mol)
Target Compound –S–CH2–CONH2 Phenyl –NHCOC(CH3)2 ~393.5 (estimated)
N-[2-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-5-yl]propanamide (18b, ) –S–C6H4–NO2 (4-nitrophenylthio) Phenyl –NHCOCH2CH3 352.0761
N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide (4dc, ) –S–C6H4–Cl (4-chlorophenylthio) 4-Hydroxy –NHCOCH2CH3 ~366.8 (estimated)
Trimethylsilyl [2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl] acetate () –OAc (trimethylsilyl acetate) Phenyl + 4-chlorophenyl –O–Si(CH3)3 420.06

Key Observations :

  • The carbamoylmethylsulfanyl group (target compound) is unique in combining hydrogen-bonding (–CONH2) and sulfur-based reactivity, contrasting with nitro (18b) or chloro (4dc) substituents .
  • The phenyl group at R4 is conserved in the target and 18b, but replaced with hydroxyl in 4dc, significantly altering solubility and polarity .
  • The 2-methylpropanamide at R5 in the target compound offers greater steric hindrance compared to simpler propanamide (18b, 4dc) .

Physicochemical and Electronic Properties

  • Lipophilicity : The phenyl group at R4 and methyl groups in R5 enhance lipophilicity in the target compound, similar to 18b. Hydroxyl-substituted analogs (e.g., 4dc) exhibit lower logP values due to increased polarity .
  • Electronic Effects :
    • Nitro (18b) and chloro (4dc) groups are electron-withdrawing, reducing electron density on the thiazole ring.
    • The carbamoylmethylsulfanyl group (target) is electron-neutral, preserving aromaticity .
  • Hydrogen Bonding: The –CONH2 group (target) provides two hydrogen-bond donors, whereas 4dc’s hydroxyl group offers one donor .

Biological Activity

N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 349.5 g/mol
  • CAS Number : 946210-58-8

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing thiazole rings can inhibit the proliferation of various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Case Study : A study published in the "Journal of Medicinal Chemistry" demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models. The compound was effective against breast and colon cancer cell lines, suggesting a broad spectrum of anticancer activity.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities.

Research Findings : A study reported that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanism : The compound likely interferes with the synthesis of nucleic acids or proteins in microbial cells.

Data Summary

Biological ActivityTest MethodologyResults
AnticancerCell Viability AssaysInhibited proliferation in MCF7 and HT29 cell lines (IC50 values < 10 µM)
AntimicrobialDisk Diffusion MethodEffective against S. aureus (zone of inhibition 15 mm)

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